Isoindoline-5-carbonitrile hydrochloride

Description

The exact mass of the compound Isoindoline-5-carbonitrile hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Isoindoline-5-carbonitrile hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Isoindoline-5-carbonitrile hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

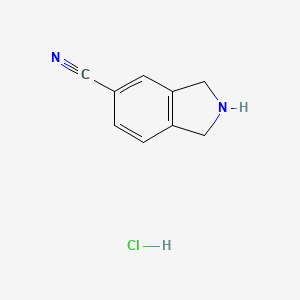

2,3-dihydro-1H-isoindole-5-carbonitrile;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2.ClH/c10-4-7-1-2-8-5-11-6-9(8)3-7;/h1-3,11H,5-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIGADCVKPVECTM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)C=C(C=C2)C#N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159823-51-4 |

Source

|

| Record name | 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1159823-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Isoindoline-5-carbonitrile hydrochloride chemical structure and analysis

An In-depth Technical Guide to Isoindoline-5-carbonitrile Hydrochloride: Structure, Synthesis, and Analysis

Introduction: The Significance of the Isoindoline Scaffold

The isoindoline heterocyclic core is a privileged structure in medicinal chemistry and drug development.[1][2] Its rigid, bicyclic framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, serves as a versatile scaffold for designing a wide array of bioactive molecules.[3][4] Derivatives of isoindoline are known to exhibit a remarkable range of pharmacological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.[1][5] Notably, this core is embedded in several commercially successful drugs, such as the multiple myeloma treatments lenalidomide and pomalidomide.[1][2]

Isoindoline-5-carbonitrile hydrochloride (CAS No: 1159823-51-4) is a key building block and intermediate used in the synthesis of more complex pharmaceutical agents.[6] The presence of the reactive carbonitrile group provides a synthetic handle for further molecular elaboration, allowing for the construction of diverse compound libraries for drug discovery screening. Its formulation as a hydrochloride salt enhances stability, solubility, and ease of handling compared to the free base form. This guide provides a comprehensive technical overview of its chemical structure, synthesis, and detailed analytical characterization for researchers and scientists in the field of drug development.

Chemical Structure and Physicochemical Properties

Isoindoline-5-carbonitrile hydrochloride is composed of a 2,3-dihydro-1H-isoindole nucleus with a nitrile (-C≡N) substituent at the 5-position of the aromatic ring. The nitrogen atom of the pyrrolidine ring is protonated and associated with a chloride counter-ion.

Table 1: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1159823-51-4 | [6][7][8][9] |

| Molecular Formula | C₉H₉ClN₂ | [7][8] |

| Molecular Weight | 180.64 g/mol | [7][8] |

| IUPAC Name | isoindoline-5-carbonitrile;hydrochloride | [8] |

| Synonyms | 5-Isoindolinecarbonitrile hydrochloride, 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | [7][9] |

| Appearance | Powder or solid | [6][10] |

| Purity | Typically ≥95% - 97% | [6][8] |

| SMILES | N#CC1=C/C2=C(\C=C/1)CNC2.[H]Cl | [8] |

| InChI Key | XVJQMFRHWPSTDY-UHFFFAOYSA-N | [10] |

| Storage | Store in a tightly closed container, inert atmosphere, room temperature. |[6][10][11] |

Synthesis Pathway: A Rationale-Driven Approach

The synthesis of isoindoline derivatives often involves the reduction of a corresponding phthalonitrile (1,2-dicyanobenzene) precursor. This established method provides a reliable route to the core heterocyclic structure. The conversion to the hydrochloride salt is a critical final step for purification and stabilization.

A plausible and industrially relevant synthesis can be adapted from patented procedures for isoindoline production.[12][13] The process begins with a substituted phthalonitrile and proceeds via catalytic hydrogenation.

Rationale for Experimental Choices:

-

Starting Material: 4-cyanophthalonitrile serves as an ideal precursor. The two nitrile groups are differentially reactive to catalytic hydrogenation under controlled conditions, allowing for the formation of the pyrrolidine ring.

-

Catalyst and Reaction Conditions: Platinum on carbon (Pt/C) is an effective catalyst for the reduction of nitriles to amines.[12] Conducting the reaction under a high pressure of hydrogen gas (H₂) in a solvent like tetrahydrofuran (THF) facilitates the reduction process efficiently.[12][13]

-

Purification via Salt Formation: The crude isoindoline free base is often an oil or a low-melting solid that can be difficult to purify by conventional crystallization. Converting it to its hydrochloride salt by adding hydrochloric acid in a non-polar solvent like ethyl acetate or ethanol causes the salt to precipitate.[12] This process is highly effective for removing non-basic impurities and results in a stable, crystalline solid with high purity.[12]

Comprehensive Analytical Characterization

Rigorous analytical testing is essential to confirm the identity, purity, and structure of Isoindoline-5-carbonitrile hydrochloride. A multi-technique approach provides a self-validating system, ensuring the material meets the stringent quality requirements for drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are required for a complete assignment.

Expert Insights: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for hydrochloride salts due to its ability to dissolve the salt and the presence of an exchangeable proton (NH₂⁺), which is often visible in this solvent.

Expected ¹H NMR Spectrum (400 MHz, DMSO-d₆):

-

δ 9.5-10.5 ppm (broad singlet, 2H): Protons of the secondary ammonium group (-NH₂⁺-). The broadness is due to quadrupolar relaxation and chemical exchange.

-

δ 7.6-7.9 ppm (multiplet, 3H): Aromatic protons on the benzene ring. The substitution pattern will lead to a complex splitting pattern (e.g., a singlet for the proton between the two substituents and two doublets).

-

δ 4.5-4.7 ppm (singlet, 4H): The four equivalent protons of the two benzylic methylene groups (-CH₂-). Their equivalence arises from rapid conformational averaging.

Expected ¹³C NMR Spectrum (100 MHz, DMSO-d₆):

-

δ 135-145 ppm (2C): Quaternary aromatic carbons attached to the pyrrolidine ring.

-

δ 120-135 ppm (3C): Aromatic CH carbons.

-

δ 118-120 ppm (1C): Carbon of the nitrile group (-C≡N).

-

δ 110-115 ppm (1C): Quaternary aromatic carbon attached to the nitrile group.

-

δ 50-55 ppm (2C): Carbons of the two methylene groups (-CH₂-).

Protocol 1: NMR Analysis

-

Sample Preparation: Accurately weigh 5-10 mg of Isoindoline-5-carbonitrile hydrochloride and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire data with a standard pulse program. Set a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 2 seconds. Acquire at least 16 scans.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse program. Set a spectral width of 240 ppm and a relaxation delay of 5 seconds to ensure proper quantification of quaternary carbons. Acquire for a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 scans).

-

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to the residual DMSO peak at 2.50 ppm and the ¹³C spectrum to the DMSO peak at 39.52 ppm.

Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it will typically show the protonated molecular ion of the free base.

Expected Result:

-

Free Base (C₉H₈N₂): Exact Mass = 144.0688

-

Expected Ion (ESI, Positive Mode): [M+H]⁺ = 145.0760 m/z

Protocol 2: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid facilitates protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: Identify the peak corresponding to the [M+H]⁺ ion and compare the measured m/z to the theoretical value.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule based on their characteristic vibrational frequencies.

Expected Characteristic Absorption Bands:

-

~3200-2800 cm⁻¹ (broad): N-H stretching vibration of the secondary ammonium salt.

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~2900-2800 cm⁻¹: Aliphatic C-H stretching from the methylene groups.

-

~2230-2220 cm⁻¹: C≡N (nitrile) stretching. This is a sharp and characteristic peak.

-

~1600-1450 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Protocol 3: FTIR Analysis

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet. Mix ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent disk using a hydraulic press.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet in the sample holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantifying any impurities. A reverse-phase method is typically employed for this type of molecule.

Expert Insights: The choice of a C18 column provides good retention for the aromatic system. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer (e.g., using formic acid or TFA) ensures good peak shape and resolution. UV detection is ideal, as the aromatic ring provides strong chromophores. A wavelength around 254 nm is a good starting point.

Protocol 4: HPLC Purity Analysis

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).

-

Solvent B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA).

-

-

Elution Program: A gradient elution is recommended for separating potential impurities with different polarities.

-

Time 0-2 min: 10% B

-

Time 2-15 min: 10% to 90% B

-

Time 15-18 min: 90% B

-

Time 18-20 min: 90% to 10% B

-

Time 20-25 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Prepare a stock solution of the sample at 1.0 mg/mL in a 50:50 mixture of Solvents A and B. Filter through a 0.45 µm syringe filter before injection.

-

Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity by dividing the area of the main peak by the total area of all peaks and multiplying by 100.

Applications in Drug Discovery and Development

Isoindoline-5-carbonitrile hydrochloride is not an active pharmaceutical ingredient (API) itself but rather a crucial intermediate. The isoindoline core provides a rigid scaffold that can be precisely oriented in a biological target's binding pocket, while the nitrile group offers a versatile point for chemical modification. It can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to a tetrazole, among other transformations, allowing for the synthesis of a diverse range of potential drug candidates.[4][6] Its use streamlines the synthetic process for complex molecules, making it a valuable component in the toolkit of medicinal chemists.

Conclusion

Isoindoline-5-carbonitrile hydrochloride is a well-defined chemical entity of significant value to the pharmaceutical industry. Its stable, crystalline nature and the synthetic versatility of its functional groups make it an important building block for drug discovery. A thorough understanding of its structure, properties, and analytical profile, as detailed in this guide, is paramount for its effective use. The application of orthogonal analytical techniques—NMR for structure, MS for molecular weight, FTIR for functional groups, and HPLC for purity—provides a robust, self-validating system to ensure the quality and integrity of this key intermediate, thereby supporting the advancement of modern drug development programs.

References

-

Yadav, G., & Singh, R. P. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Pharmaffiliates. Isoindoline-5-carbonitrile Hydrochloride CAS No: 1159823-51-4. [Link]

-

Wikipedia. Isoindoline. [Link]

-

Semantic Scholar. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

Szkatuła, D., Jankowska, K. A., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]

-

MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

- Google Patents.

-

PubChem, National Institutes of Health. Isoindoline-5-carbonitrile. [Link]

-

ResearchGate. 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

-

PubChem, National Institutes of Health. Isoindoline. [Link]

-

Şentürk, M., et al. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]

-

Van der Walt, L., et al. (2020). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Isoindoline - Wikipedia [en.wikipedia.org]

- 4. nbinno.com [nbinno.com]

- 5. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. amadis.lookchem.com [amadis.lookchem.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. Isoindoline-5-carbonitrile hydrochloride 95.00% | CAS: 1159823-51-4 | AChemBlock [achemblock.com]

- 9. 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | 1159823-51-4 [amp.chemicalbook.com]

- 10. Isoindoline-4-carbonitrile hydrochloride | 1159825-57-6 [sigmaaldrich.com]

- 11. 1159825-57-6|Isoindoline-4-carbonitrile hydrochloride|BLD Pharm [bldpharm.com]

- 12. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 13. Isoindoline synthesis - chemicalbook [chemicalbook.com]

The Synthetic Utility of Isoindoline-5-carbonitrile Hydrochloride: A Technical Guide for Drug Discovery

Introduction: The Isoindoline Scaffold as a Privileged Structure in Medicinal Chemistry

The isoindoline core is a prominent heterocyclic motif found in a variety of natural products and clinically approved drugs, bestowing upon it the status of a "privileged structure" in medicinal chemistry. Its rigid, bicyclic framework provides a well-defined three-dimensional orientation for pendant functional groups, facilitating precise interactions with biological targets. Molecules incorporating the isoindoline scaffold have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

This technical guide focuses on isoindoline-5-carbonitrile hydrochloride (CAS 1159823-51-4) , a versatile chemical intermediate that serves as a valuable starting material for the synthesis of diverse isoindoline derivatives. Its utility stems from the presence of two key reactive centers: the secondary amine of the isoindoline ring and the aromatic nitrile group. This guide will provide an in-depth exploration of the chemical reactivity of these functional groups and present representative protocols for their transformation, empowering researchers and drug development professionals to leverage this building block in the design and synthesis of novel therapeutic agents.

Physicochemical Properties and Handling

A comprehensive understanding of the physical and chemical properties of a starting material is paramount for successful and reproducible synthetic outcomes.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClN₂ | [1] |

| Molecular Weight | 180.64 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Store at -20°C under an inert atmosphere | [2] |

| Solubility | Soluble in water | [2] |

Note: The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.

Core Reactivity and Synthetic Transformations

The synthetic potential of isoindoline-5-carbonitrile hydrochloride lies in the selective manipulation of its two primary functional groups: the secondary amine and the nitrile.

Reactions at the Isoindoline Nitrogen: N-Alkylation and N-Arylation

The secondary amine of the isoindoline ring is a nucleophilic center that readily participates in N-alkylation and N-arylation reactions, allowing for the introduction of a wide array of substituents.

N-alkylation is a fundamental transformation for introducing alkyl chains, which can modulate a compound's lipophilicity, cell permeability, and target engagement. A common and effective method for N-alkylation involves the reaction of the isoindoline with an alkyl halide in the presence of a base.

Experimental Protocol: General Procedure for N-Alkylation

-

To a solution of isoindoline-5-carbonitrile hydrochloride (1.0 eq) in a suitable polar aprotic solvent (e.g., N,N-dimethylformamide or acetonitrile) is added a base (e.g., potassium carbonate or triethylamine, 2.2 eq) to neutralize the hydrochloride salt and facilitate the reaction.

-

The desired alkyl halide (1.1 eq) is then added, and the reaction mixture is stirred at room temperature or heated to 50-80°C.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired N-alkylated isoindoline-5-carbonitrile.

The introduction of an aryl group at the nitrogen atom can provide opportunities for π-π stacking interactions with biological targets and can serve as a handle for further functionalization. Transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for achieving N-arylation.

Experimental Protocol: General Procedure for Buchwald-Hartwig N-Arylation

-

To an oven-dried Schlenk tube are added isoindoline-5-carbonitrile hydrochloride (1.0 eq), an aryl halide (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., cesium carbonate, 2.0 eq).

-

The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Anhydrous, degassed solvent (e.g., toluene or dioxane) is added, and the reaction mixture is heated to 80-110°C.

-

The reaction progress is monitored by TLC or LC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of Celite.

-

The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the N-arylated isoindoline-5-carbonitrile.

Transformations of the Nitrile Group

The nitrile group is a versatile functional group that can be converted into a variety of other functionalities, most notably amines and carboxylic acids, which are prevalent in biologically active molecules.

The reduction of the nitrile to a primary amine introduces a basic center that can engage in hydrogen bonding and salt bridge formation with biological targets. This transformation is typically achieved through catalytic hydrogenation or with chemical reducing agents.

Experimental Protocol: General Procedure for Nitrile Reduction

-

The N-protected isoindoline-5-carbonitrile (1.0 eq) is dissolved in a suitable solvent (e.g., methanol or ethanol) containing an acid (e.g., hydrochloric acid) to prevent catalyst poisoning.

-

A hydrogenation catalyst (e.g., palladium on carbon or Raney nickel) is added to the solution.

-

The reaction mixture is subjected to a hydrogen atmosphere (typically 1-50 atm) and stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.

-

The resulting amine hydrochloride salt can be used directly or neutralized with a base to obtain the free amine.

Hydrolysis of the nitrile group provides access to the corresponding carboxylic acid, a key functional group in many drugs due to its ability to act as a hydrogen bond donor and acceptor and to form salt bridges. Both acidic and basic conditions can be employed for this transformation.

Experimental Protocol: General Procedure for Nitrile Hydrolysis

-

The N-protected isoindoline-5-carbonitrile (1.0 eq) is suspended in an aqueous solution of a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide).

-

The mixture is heated to reflux until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction mixture is cooled to room temperature.

-

If acidic conditions were used, the pH is adjusted to neutral or slightly basic with a base, and the product is extracted with an organic solvent.

-

If basic conditions were used, the reaction mixture is acidified with a strong acid to precipitate the carboxylic acid, which is then collected by filtration or extracted with an organic solvent.

-

The crude product is purified by recrystallization or column chromatography to afford the isoindoline-5-carboxylic acid.

Applications in Drug Discovery

The synthetic versatility of isoindoline-5-carbonitrile hydrochloride makes it a valuable building block for the synthesis of compounds targeting a range of diseases.

Synthesis of Neuroprotective Agents

Derivatives of isoindoline have shown promise as neuroprotective agents. For instance, certain isoindoline-dione derivatives have been demonstrated to protect neuronal-like cells from oxidative stress, a key pathological feature of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to functionalize the isoindoline core at both the nitrogen and the 5-position allows for the systematic exploration of structure-activity relationships to optimize neuroprotective efficacy.

Development of CRBN Modulators

Cereblon (CRBN) is a substrate receptor of the E3 ubiquitin ligase complex and a target of the immunomodulatory drugs (IMiDs) thalidomide, lenalidomide, and pomalidomide. These drugs function as "molecular glues," inducing the degradation of specific target proteins. The isoindoline scaffold is a key component of these molecules. The synthesis of novel isoindoline derivatives is an active area of research for the development of new CRBN modulators with improved efficacy and novel substrate specificity for the treatment of cancers and other diseases.

Conclusion

Isoindoline-5-carbonitrile hydrochloride is a strategically important chemical intermediate for the synthesis of a diverse array of functionalized isoindoline derivatives. The ability to selectively modify the isoindoline nitrogen and the nitrile group provides a powerful platform for the generation of compound libraries for drug discovery programs. The representative protocols and synthetic strategies outlined in this guide are intended to provide a solid foundation for researchers to harness the full potential of this versatile building block in the development of the next generation of therapeutic agents.

References

Sources

Synthesis pathways for Isoindoline-5-carbonitrile hydrochloride

An In-Depth Technical Guide to the Synthesis of Isoindoline-5-carbonitrile Hydrochloride

Abstract

Isoindoline-5-carbonitrile hydrochloride is a pivotal building block in medicinal chemistry and drug development, serving as a key intermediate for a range of pharmacologically active molecules.[1][2] Its unique bicyclic structure, combining an aromatic nitrile with a saturated nitrogen-containing ring, makes it a versatile scaffold for accessing complex therapeutic agents.[1][3] This guide provides a comprehensive overview of the principal synthetic pathways for obtaining high-purity Isoindoline-5-carbonitrile hydrochloride. We will dissect two primary strategic approaches: the construction of the isoindoline ring from a pre-functionalized aromatic precursor and the late-stage functionalization of a pre-formed isoindoline core. Each pathway is analyzed for its chemical logic, scalability, and practical application, with detailed, field-tested protocols provided for the most viable routes.

Strategic Analysis of Synthesis

The synthesis of Isoindoline-5-carbonitrile hydrochloride presents a classic challenge in heterocyclic chemistry: the efficient and regioselective construction of a fused ring system bearing specific functional groups. The optimal synthetic route must balance factors such as starting material availability, reaction yield, operational safety, and scalability.[4] Two divergent strategies are predominantly considered:

-

Strategy A: Precursor Functionalization: This approach begins with a benzene ring already possessing the requisite cyano group at the correct position. The subsequent reactions focus on building the fused pyrrolidine ring onto this pre-functionalized scaffold. This strategy is often favored for its directness and control over regiochemistry.

-

Strategy B: Late-Stage Functionalization: This strategy involves first synthesizing the parent isoindoline ring and then introducing the nitrile group at the 5-position of the aromatic ring in a subsequent step. While potentially requiring more steps, this approach can be advantageous if the parent isoindoline is readily available.

This guide will detail a robust method for each strategy, providing a comparative framework for researchers to select the most appropriate pathway for their specific needs.

Pathway I: Reductive Cyclization of a Phthalonitrile Derivative

This pathway is an elegant and highly efficient method that leverages the catalytic hydrogenation of a substituted phthalonitrile, a commercially available or readily synthesized starting material.[5][6] The core principle is the selective reduction of the two nitrile groups of 1,2,4-benzenetricarbonitrile or the imide group of 4-cyanophthalimide to form the isoindoline ring while preserving the crucial nitrile at the 5-position. The catalytic hydrogenation of phthalonitrile to isoindoline is a well-documented industrial process, making this a scalable and robust approach.[5]

Causality and Experimental Rationale

The success of this synthesis hinges on precise control over the catalytic hydrogenation conditions.

-

Catalyst Selection: Platinum on carbon (Pt/C) is the catalyst of choice. It demonstrates excellent activity for the reduction of the imide or nitrile groups to the corresponding amine functionalities that form the heterocyclic ring, without aggressively reducing the aromatic nitrile or the benzene ring itself under controlled conditions.[5]

-

Solvent System: Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the starting material and its stability under hydrogenation conditions. For certain substrates, a THF/water mixture can enhance reactivity.[5]

-

Pressure and Temperature: High hydrogen pressure (100-180 bars) and moderate temperature (50-70°C) are employed to drive the reaction to completion efficiently. These conditions provide the necessary activation energy for the reduction while minimizing side reactions.[5]

-

Hydrochloride Salt Formation: The final product is isolated as a hydrochloride salt. This is achieved by treating the free base with hydrochloric acid in a solvent where the salt is insoluble, such as ethyl acetate.[5][7] This not only purifies the product through crystallization but also enhances its stability and solubility in aqueous media for subsequent applications.[7]

Experimental Protocol: Pathway I

Step 1: Catalytic Hydrogenation of 4-Cyanophthalimide

-

Reactor Setup: A high-pressure autoclave is charged with 4-cyanophthalimide (100 g) and 5% Platinum on Carbon (Pt/C, 20 g, ~20 wt%).

-

Solvent Addition: Tetrahydrofuran (THF, 1 L) is added to the autoclave.

-

Inerting: The reactor is sealed and purged several times with nitrogen gas to remove all oxygen.

-

Hydrogenation: The mixture is heated to 60°C with stirring. Hydrogen gas is introduced, and the pressure is raised to and maintained at 150 bars.

-

Reaction Monitoring: The reaction is allowed to proceed for 6-8 hours, or until hydrogen uptake ceases.

-

Work-up: After cooling to room temperature, the reactor is carefully depressurized and purged with nitrogen. The reaction mixture is filtered through a pad of celite to remove the Pt/C catalyst.

-

Solvent Removal: The THF is removed from the filtrate by distillation under reduced pressure to yield crude Isoindoline-5-carbonitrile as an oil.

Step 2: Formation and Purification of Isoindoline-5-carbonitrile Hydrochloride

-

Dissolution: The crude Isoindoline-5-carbonitrile free base is dissolved in ethyl acetate (800 mL).

-

Acidification: A 2.5 M solution of hydrochloric acid in ethyl acetate is added dropwise with stirring until the solution becomes acidic and a precipitate forms.

-

Crystallization: The mixture is stirred at room temperature for 1 hour and then cooled to 0-5°C for an additional 2 hours to ensure complete crystallization.

-

Isolation: The resulting solid is collected by filtration, washed with cold ethyl acetate, and dried in a vacuum oven at 40-50°C.

-

Analysis: The final product, Isoindoline-5-carbonitrile hydrochloride, is obtained as a white to off-white solid. Purity should be assessed by HPLC, and identity confirmed by ¹H NMR and MS.

Process Flow Diagram: Pathway I

Caption: Reductive cyclization workflow for Isoindoline-5-carbonitrile HCl.

Pathway II: Late-Stage Functionalization via Sandmeyer Reaction

This pathway builds the target molecule by first preparing 5-aminoisoindoline and then converting the amino group to the desired nitrile using the classic Sandmeyer reaction. This is a robust and reliable transformation for introducing a nitrile onto an aromatic ring.[8]

Causality and Experimental Rationale

-

Nitration and Reduction: The synthesis begins with the nitration of a suitable isoindoline precursor, followed by reduction of the resulting nitro group to an amine. Regioselectivity during nitration can be a challenge, potentially requiring separation of isomers.

-

Diazotization: The key step is the conversion of the primary aromatic amine (5-aminoisoindoline) into a diazonium salt. This is performed at low temperatures (0-5°C) using sodium nitrite and a strong acid like HCl. The low temperature is critical to prevent the unstable diazonium salt from decomposing.

-

Cyanation: The diazonium salt is then treated with a copper(I) cyanide solution. The CuCN acts as a catalyst and cyanide source, displacing the diazonium group (N₂) to form the carbon-cyanide bond. This step is the core of the Sandmeyer reaction.

-

Final Salt Formation: As with Pathway I, the synthesis concludes with the formation of the hydrochloride salt to ensure purity and stability.

Experimental Protocol: Pathway II

Step 1: Diazotization of 5-Amino-2-benzylisoindoline (using a protected isoindoline for solubility and stability)

-

Acidic Solution: 5-Amino-2-benzylisoindoline (1 equiv.) is dissolved in a 3 M aqueous solution of HCl. The mixture is cooled to 0-5°C in an ice-salt bath.

-

Nitrite Addition: A pre-cooled aqueous solution of sodium nitrite (1.1 equiv.) is added dropwise while vigorously stirring, ensuring the temperature remains below 5°C.

-

Stirring: The reaction is stirred for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt solution.

Step 2: Sandmeyer Cyanation

-

Catalyst Preparation: In a separate flask, copper(I) cyanide (1.3 equiv.) is dissolved in a minimal amount of aqueous sodium cyanide solution and cooled to 0-5°C.

-

Addition: The cold diazonium salt solution from Step 1 is slowly added to the copper cyanide solution. Effervescence (release of N₂ gas) should be observed.

-

Reaction: The mixture is allowed to slowly warm to room temperature and then heated to 50-60°C for 1 hour to drive the reaction to completion.

-

Work-up: After cooling, the mixture is neutralized and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed, dried, and concentrated to yield crude 2-benzyl-isoindoline-5-carbonitrile.

Step 3: Deprotection and Hydrochloride Formation

-

Deprotection: The benzyl protecting group is removed via catalytic hydrogenation (e.g., using Pd/C and H₂) to yield the free base, Isoindoline-5-carbonitrile.

-

Salt Formation: The crude free base is then converted to the hydrochloride salt as described in Pathway I, Step 2.

Logical Flow Diagram: Pathway II

Caption: Late-stage functionalization via the Sandmeyer reaction.

Comparative Analysis of Synthetic Pathways

The choice between these two pathways depends heavily on project-specific constraints such as available starting materials, required scale, and safety considerations.

| Feature | Pathway I (Reductive Cyclization) | Pathway II (Sandmeyer Reaction) |

| Starting Material | Substituted Phthalonitrile/Phthalimide | 5-Amino-isoindoline (or precursor) |

| Number of Steps | Fewer (potentially 2 from precursor) | More (nitration, reduction, diazotization, cyanation) |

| Regioselectivity | Excellent (defined by starting material) | Potentially problematic during initial nitration |

| Scalability | Excellent (catalytic process) | Good, but requires careful temperature control |

| Key Reagents | H₂, Pt/C catalyst | NaNO₂, CuCN (highly toxic) |

| Safety Concerns | High-pressure hydrogenation | Use of highly toxic cyanide salts |

| Overall Yield | Generally high and direct | Can be moderate due to multiple steps |

Expert Insight: For large-scale industrial production, Pathway I is generally superior due to its high atom economy, fewer steps, and avoidance of toxic cyanide reagents in the main workflow. The use of high-pressure hydrogenation is a well-understood and controllable industrial process. Pathway II remains a valuable and versatile laboratory-scale method, particularly when a variety of substituted anilines are available as starting materials.

Conclusion

The synthesis of Isoindoline-5-carbonitrile hydrochloride can be approached through several logical and scientifically sound pathways. The reductive cyclization of a pre-functionalized precursor like 4-cyanophthalimide stands out as a highly efficient and scalable route, ideal for producing large quantities of the target compound with high purity. The late-stage functionalization via a Sandmeyer reaction provides a classic and reliable alternative, offering flexibility at the laboratory scale. Researchers and drug development professionals should evaluate the trade-offs in yield, safety, and scalability to select the optimal synthetic strategy for their programs.

References

- BenchChem. (2025). A comparative study of different synthetic routes to 5-Cyanoindole.

- Google Patents. (n.d.). CN101391977A - Method for synthesizing 1,3-diiminoisoindole.

-

Molecules. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

-

PubMed. (2018). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. [Link]

-

Beilstein Journal of Organic Chemistry. (2013). The chemistry of isoindole natural products. [Link]

- Google Patents. (n.d.).

-

Cognito. (n.d.). Synthetic Routes Revision notes | International A-Level · CIE. [Link]

-

Preprints.org. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cognitoedu.org [cognitoedu.org]

- 5. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 6. Isoindoline synthesis - chemicalbook [chemicalbook.com]

- 7. Isoindoline-5-carboxylic acid hydrochloride (149353-72-0) for sale [vulcanchem.com]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Solubility and Stability of Isoindoline-5-carbonitrile Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential physicochemical properties of Isoindoline-5-carbonitrile hydrochloride (CAS No: 1159823-51-4), focusing on its solubility and stability. As a crucial intermediate in medicinal chemistry, a thorough understanding of these characteristics is paramount for successful drug discovery and development, ensuring robust formulation, accurate analytical method development, and regulatory compliance.

Introduction: The Significance of Isoindoline-5-carbonitrile Hydrochloride in Medicinal Chemistry

Isoindoline-5-carbonitrile hydrochloride is a heterocyclic compound featuring a bicyclic structure with a nitrile functional group.[1] The isoindoline scaffold is a privileged structure in drug discovery, appearing in a variety of pharmacologically active agents. The nitrile group, a versatile functional group, is often incorporated into drug candidates to enhance metabolic stability, modulate electronic properties, and improve target binding affinity.[2] Given its hydrochloride salt form, this compound is anticipated to exhibit improved aqueous solubility and dissolution rates compared to its free base, a critical attribute for potential pharmaceutical development.

Compound Profile:

| Property | Value | Source |

| Chemical Name | Isoindoline-5-carbonitrile hydrochloride | |

| Synonyms | 1H-Isoindole-5-carbonitrile, 2,3-dihydro-, Hydrochloride (1:1); 5-Isoindolinecarbonitrile hydrochloride | [3] |

| CAS Number | 1159823-51-4 | [3] |

| Molecular Formula | C9H9ClN2 | [3] |

| Molecular Weight | 180.64 g/mol | [3] |

| Appearance | White to off-white solid (typical) | [4] |

| Storage | Recommended at 2-8°C in a refrigerator or at room temperature under an inert atmosphere. | [3][5] |

Part 1: Solubility Profile Assessment

A comprehensive understanding of a compound's solubility in various media is fundamental to its development. The following section outlines a systematic approach to characterizing the solubility of Isoindoline-5-carbonitrile hydrochloride.

Theoretical Considerations

The presence of the hydrochloride salt suggests that the molecule is protonated at one of the nitrogen atoms, rendering it more polar and thus more amenable to dissolution in aqueous and polar protic solvents. The nitrile group is polar, but the isoindoline ring system has a degree of nonpolar character. Therefore, solubility is expected to be pH-dependent and variable across solvents of differing polarities.

Experimental Workflow for Solubility Determination

A robust determination of solubility involves equilibrium solubility studies. The following is a standard protocol for such an assessment.

Caption: Workflow for Equilibrium Solubility Measurement.

Anticipated Solubility and Data Interpretation

The following table presents a hypothetical but expected solubility profile based on the structure of Isoindoline-5-carbonitrile hydrochloride.

| Solvent/Media | Expected Solubility | Rationale |

| Purified Water | High | As a hydrochloride salt, it should be readily soluble in water. |

| 0.1 N HCl | High | The common ion effect may slightly suppress solubility compared to water, but it is expected to remain high. |

| Phosphate Buffered Saline (PBS) pH 7.4 | Moderate to High | Solubility may be slightly lower than in acidic media if the pKa of the corresponding free base is approached, but still expected to be significant. |

| Ethanol | Moderate | The compound has both polar and non-polar characteristics, suggesting moderate solubility in polar organic solvents. |

| Ethyl Acetate | Low | A patent describing the synthesis of isoindoline mentions precipitation of the hydrochloride salt from ethyl acetate, indicating it is a poor solvent for this salt form.[6] |

| Dichloromethane | Very Low | Unlikely to be soluble in non-polar organic solvents. |

Part 2: Stability and Forced Degradation Studies

Stability testing is a critical component of drug development, providing insights into the intrinsic stability of a molecule and helping to identify potential degradation products.[7] Forced degradation studies, as mandated by the International Council for Harmonisation (ICH) guidelines, are essential for developing stability-indicating analytical methods.[7]

Conceptual Framework for Degradation

The Isoindoline-5-carbonitrile hydrochloride molecule possesses several sites susceptible to degradation:

-

Hydrolysis: The nitrile group can undergo hydrolysis under acidic or basic conditions to form a carboxylic acid or an amide intermediate. The isoindoline ring itself could also be susceptible to ring-opening under extreme conditions.

-

Oxidation: The secondary amine within the isoindoline ring is a potential site for oxidation.

-

Photolysis: Aromatic systems can be susceptible to degradation upon exposure to UV or visible light.

Protocol for Forced Degradation Studies

The objective is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the parent compound from its degradation products.

Caption: Forced Degradation Experimental Workflow.

Detailed Methodologies:

-

Acid Hydrolysis: Dissolve the compound in 0.1 N HCl and heat at 80°C. Withdraw aliquots at various time points (e.g., 2, 6, 12, 24 hours) and analyze.

-

Base Hydrolysis: Dissolve the compound in 0.1 N NaOH and heat at 80°C. Analyze at similar time points. The nitrile group is particularly susceptible to base-catalyzed hydrolysis.

-

Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature. Protect from light.

-

Thermal Degradation: Expose the solid compound to dry heat at 60°C.

-

Photostability: Expose the compound (both in solid state and in solution) to light as per ICH Q1B guidelines.

Development of a Stability-Indicating Method

A crucial outcome of forced degradation studies is the development and validation of a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC).

Key Method Development Steps:

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Optimization: A gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is generally required to separate the parent peak from various degradation products.

-

Detector: A photodiode array (PDA) detector is invaluable for assessing peak purity and identifying the optimal wavelength for quantification.

-

Validation: The final method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

Isoindoline-5-carbonitrile hydrochloride is a key building block with favorable physicochemical properties for pharmaceutical research. Its hydrochloride salt form suggests good aqueous solubility, which should be confirmed across a physiologically relevant pH range.

The stability profile must be rigorously evaluated through forced degradation studies. The primary areas of concern for degradation are the hydrolysis of the nitrile group and potential oxidation of the isoindoline nitrogen. The development of a validated, stability-indicating HPLC method is non-negotiable for ensuring the quality and safety of any drug substance or product derived from this intermediate.

For long-term storage, it is recommended to keep the compound in a well-sealed container, protected from light, and under refrigerated conditions (2-8°C) as suggested by suppliers, to minimize potential degradation.[3]

References

-

MedCrave. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Pharmaffiliates. CAS No: 1159823-51-4 | Product Name: Isoindoline-5-carbonitrile Hydrochloride. [Link]

- Google Patents.

-

Royal Society of Chemistry. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. [Link]

-

PubMed. (2009). A simple in vitro assay for assessing the reactivity of nitrile containing compounds. [Link]

-

Asian Journal of Research in Chemistry. Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

Sources

- 1. 2,3-Dihydro-1H-isoindole-5-carbonitrile hydrochloride | 1159823-51-4 [amp.chemicalbook.com]

- 2. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Isoindoline | 496-12-8 [chemicalbook.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. US6320058B2 - Process for the preparation of isoindoline - Google Patents [patents.google.com]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

The Isoindoline Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide on the Diverse Biological Activities of Isoindoline Derivatives for Researchers, Scientists, and Drug Development Professionals.

The isoindoline core, a bicyclic heterocyclic system featuring a benzene ring fused to a five-membered nitrogen-containing ring, has emerged as a cornerstone in medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have led to the development of numerous therapeutic agents with diverse pharmacological profiles.[1][3][4] This guide provides a comprehensive overview of the significant biological activities exhibited by isoindoline derivatives, delving into their mechanisms of action, relevant experimental protocols, and future perspectives in drug development.

Anticancer and Immunomodulatory Activity: From Thalidomide to Novel Kinase Inhibitors

Perhaps the most well-known and clinically significant application of isoindoline derivatives lies in oncology and immunology, largely stemming from the legacy of thalidomide and its analogs, lenalidomide and pomalidomide.[1][4] These immunomodulatory drugs (IMiDs) have revolutionized the treatment of multiple myeloma and other hematological malignancies.[1][5]

Mechanism of Action: Targeting Cereblon and Beyond

The primary mechanism of action for IMiDs involves their binding to the E3 ubiquitin ligase complex containing Cereblon (CRBN).[1] This interaction alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of key transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3), which are essential for myeloma cell survival.

Beyond their effects on protein degradation, isoindoline derivatives exhibit a range of other anticancer activities:

-

Anti-angiogenic Effects: They inhibit the formation of new blood vessels, a crucial process for tumor growth and metastasis.

-

T-cell Co-stimulation: IMiDs enhance the activity of T-cells, leading to a more robust anti-tumor immune response.

-

Cytokine Modulation: They can modulate the production of various cytokines, such as tumor necrosis factor-alpha (TNF-α), contributing to their anti-inflammatory and immunomodulatory properties.[4]

Several novel isoindoline-based compounds have been developed as potent inhibitors of various kinases implicated in cancer progression, such as histone deacetylases (HDACs) and B-Raf.[6][7] For instance, a series of isoindoline-based hydroxamates demonstrated low nanomolar IC50 values against HDAC1 and sub-micromolar anti-proliferative activity in HCT116 human colon cancer cells.[6]

Experimental Workflow: Assessing Anticancer Activity

A typical workflow to evaluate the anticancer potential of novel isoindoline derivatives involves a multi-tiered approach.

Caption: A generalized workflow for evaluating the anticancer properties of isoindoline derivatives.

Experimental Protocol: MTT Assay for Cell Viability

-

Cell Seeding: Plate cancer cells (e.g., HT-29, K562, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[8]

-

Compound Treatment: Treat the cells with various concentrations of the isoindoline derivative and a vehicle control. Incubate for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity: A Broad Spectrum of Action

Isoindoline derivatives have demonstrated significant potential as antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[9][10][11][12][13] The isoindoline-1,3-dione (phthalimide) scaffold is a common feature in many of these bioactive molecules.[9][10]

Mechanisms and Spectrum of Activity

The antimicrobial mechanisms of isoindoline derivatives are varied and can include:

-

Inhibition of Biofilm Formation: Some compounds have been shown to disrupt the formation of bacterial biofilms, which are critical for chronic infections.[12][14]

-

Cell Membrane Disruption: Evidence suggests that certain derivatives can cause the collapse of the bacterial cell membrane, leading to cell death.[12][14]

-

Enzyme Inhibition: Isoindoline derivatives can inhibit essential bacterial enzymes, such as tyrosyl-tRNA synthetase and DNA gyrase.[15]

Studies have reported activity against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal pathogens like Candida albicans.[9][11][13] For instance, novel isoindolin-1-one derivatives containing a piperidine moiety have shown excellent antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), a significant plant pathogen.[12][14]

Quantitative Assessment of Antimicrobial Potency

The antimicrobial efficacy of isoindoline derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC).

| Compound Type | Target Organism | MIC (µg/mL) | Reference |

| Isoindolin-1-ones | Xanthomonas oryzae pv. oryzae | 21.3 (EC50) | [14] |

| Phthalimido derivatives | Staphylococcus aureus | Varies | [10] |

| Phthalimido derivatives | Escherichia coli | Varies | [10] |

| Isoindolin-1-ones | Gram-positive bacteria | Varies | [13] |

| Isoindolin-1-ones | Gram-negative bacteria | Varies | [13] |

Anti-inflammatory and Analgesic Properties

The isoindoline scaffold is also prevalent in compounds with potent anti-inflammatory and analgesic activities.[16][17][18] These effects are often mediated through the inhibition of key inflammatory enzymes and the modulation of cytokine production.

Targeting Cyclooxygenase (COX) Enzymes

A significant mechanism of anti-inflammatory action for some isoindoline derivatives is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the synthesis of prostaglandins that mediate pain and inflammation.[18][19] By selectively inhibiting COX-2 over COX-1, these compounds can potentially offer anti-inflammatory and analgesic effects with a reduced risk of gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Modulation of Cytokine Production

Certain aminoacetylenic isoindoline-1,3-dione derivatives have been shown to modulate the production of inflammatory cytokines.[17] For example, they can suppress the production of pro-inflammatory cytokines like TNF-α and interleukin-12 (IL-12), while enhancing the production of the anti-inflammatory cytokine transforming growth factor-beta (TGF-β).[17]

Caption: Mechanisms of anti-inflammatory action of isoindoline derivatives.

Neuroprotective and CNS-Related Activities

The privileged structure of the isoindoline scaffold has also been exploited in the development of agents targeting the central nervous system (CNS), with applications in neurodegenerative diseases and mental disorders.[20][21][22][23]

Acetylcholinesterase (AChE) Inhibition for Alzheimer's Disease

Several isoindoline-1,3-dione derivatives have been designed and synthesized as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[21][23] Inhibition of AChE is a key therapeutic strategy for Alzheimer's disease, as it helps to increase acetylcholine levels in the brain, which are depleted in this condition.[23] Some of these derivatives have shown potent inhibitory activity with IC50 values in the low micromolar range, comparable to or better than existing drugs like rivastigmine.[23]

Neuroprotection against Oxidative Stress

Oxidative stress is a major contributor to neuronal cell death in various neurodegenerative disorders.[20][22][24] Certain synthetic isoindoline-dione derivatives have demonstrated neuroprotective effects by mitigating oxidative stress.[20][22] These compounds have been shown to:

-

Increase the viability of neuronal cells under oxidative stress.[20][22]

-

Reduce intracellular reactive oxygen species (ROS) levels.[20][22]

-

Upregulate the expression of antioxidant genes through the NRF2 signaling pathway.[20][22]

Other Notable Biological Activities

The pharmacological potential of isoindoline derivatives extends beyond the activities detailed above. Other significant biological effects include:

-

Enzyme Inhibition: Besides those already mentioned, isoindoline derivatives have been shown to inhibit other enzymes such as carbonic anhydrase and α-glycosidase, suggesting potential applications in conditions like glaucoma and diabetes, respectively.[11][25]

-

Dopamine D4 Receptor Antagonism: A class of isoindolinyl benzisoxazolpiperidines has been identified as potent and selective dopamine D4 receptor antagonists, which may have implications for the treatment of certain psychiatric disorders.[26]

-

Anticonvulsant Activity: Some isoindolinone derivatives have been investigated for their potential as anticonvulsant agents for the treatment of epilepsy.[27]

Conclusion and Future Directions

The isoindoline scaffold is undeniably a privileged structure in drug discovery, giving rise to a remarkable diversity of biologically active compounds.[1][5] From the well-established immunomodulatory and anticancer effects of thalidomide and its analogs to the promising antimicrobial, anti-inflammatory, and neuroprotective properties of novel derivatives, the therapeutic potential of this chemical motif is vast.

Future research in this area will likely focus on:

-

Structure-Activity Relationship (SAR) Studies: Further optimization of the isoindoline core and its substituents to enhance potency, selectivity, and pharmacokinetic properties.[6][26]

-

Novel Target Identification: Exploring the interaction of isoindoline derivatives with new biological targets to address unmet medical needs.

-

Development of Multi-target Agents: Designing single molecules that can modulate multiple targets simultaneously, which could be particularly beneficial for complex diseases like cancer and neurodegenerative disorders.

The continued exploration of the chemical space around the isoindoline nucleus holds great promise for the development of the next generation of innovative and effective therapeutic agents.

References

- Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 6(1), 3.

- Krasovitskii, P. M., et al. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molecules, 30(20), 4893.

- Mallesha, L., Karthik, C. S., & Patil, V. (2014). Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. International Journal of Pharmaceutical Sciences and Research, 5(11), 4843-4848.

- Alavala, S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Biomolecular Structure and Dynamics, 1-12.

- Hagen, T. J., et al. (2002). Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem, 3(10), 999-1009.

- Amin, K. M., et al. (2008). Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. Journal of Advances in Chemistry, 3(1), 123-131.

- Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202401031.

- Jankowska, K. A., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International Journal of Molecular Sciences, 24(13), 10839.

- Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.

- Krasovitskii, P. M., et al. (2025). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics.

- Li, Y., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. Journal of Agricultural and Food Chemistry, 72(22), 9349-9360.

- Li, Y., et al. (2024). Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments. PubMed.

- Alavala, S., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed.

- Kumar, A., & Sharma, S. (2019). Properties and Functions of Isoindoline: A Short Review. JETIR, 6(6), 841-844.

- Alavala, S., et al. (2025). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line.

- Al-Qouzi, A., et al. (2012). Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations. International Immunopharmacology, 14(3), 329-336.

- Alavala, S., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online.

- Shultz, M., et al. (2011). The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(16), 4909-4912.

- Breytenbach, J. C., et al. (2000). Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. Bioorganic & Medicinal Chemistry Letters, 10(15), 1629-1631.

- Pop, R., et al. (2020).

- The Role of Isoindoline in Pharmaceutical Drug Development. (2025). Dakenchem.

- Al-Masoudi, N. A., et al. (2023). Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes. Molecules, 28(15), 5786.

- Fasihi-Ramandi, M., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences, 16(4), 363-374.

- Wang, Y., et al. (2015). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 7(3), 205-210.

-

Isoindoline. (n.d.). In Wikipedia. Retrieved December 31, 2025, from [Link].

- Nguyen, T. H., et al. (2019).

- Jankowska, K. A., et al. (2023). A New N-Substituted 1H-Isoindole-1,3(2H)-Dione Derivative—Synthesis, Structure and Affinity for Cyclooxygenase Based on In Vitro Studies and Molecular Docking. Molecules, 28(15), 5769.

- Kaiser, M., & Menche, D. (2013). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 9, 2664-2688.

- Jha, M., Youssef, D., Sheehy, H., & Jha, A. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.

- Shakhpazyan, N. K., et al. (2022). Evaluation of analgesic and anti-inflammatory activities of a new isoindoline-1,3-dione derivative. Journal of Pharmaceutical Chemistry, 6(1), 22-26.

- Wanas, M. W., et al. (2018). Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. Bioorganic Chemistry, 80, 267-278.

- Discovery of isoindoline-2(1H)

- The structure of protease inhibitors macrocyclic isoindoline derivative... (n.d.).

- Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. (2013). University of Michigan.

- Wang, X., et al. (2011). Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(23), 7077-7081.

- Structure-activity relationship study of the newly designed and synthesized derivatives tested biologically as antioxidants. (n.d.).

Sources

- 1. mdpi.com [mdpi.com]

- 2. Isoindoline - Wikipedia [en.wikipedia.org]

- 3. [PDF] Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. preprints.org [preprints.org]

- 6. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-based design of isoindoline-1,3-diones and 2,3-dihydrophthalazine-1,4-diones as novel B-Raf inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. [PDF] Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives | Semantic Scholar [semanticscholar.org]

- 10. Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives | JOURNAL OF ADVANCES IN CHEMISTRY [rajpub.com]

- 11. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antibacterial Evaluation of Novel Isoindolin-1-ones Derivatives Containing Piperidine Fragments [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anti-inflammatory aminoacetylenic isoindoline-1,3-dione derivatives modulate cytokines production from different spleen cell populations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. tandfonline.com [tandfonline.com]

- 23. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 24. tandfonline.com [tandfonline.com]

- 25. Quinoline- and Isoindoline-Integrated Polycyclic Compounds as Antioxidant, and Antidiabetic Agents Targeting the Dual Inhibition of α-Glycosidase and α-Amylase Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. jetir.org [jetir.org]

The Isoindoline Core: A Privileged Pharmacophore in Modern Drug Design

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The isoindoline scaffold, a bicyclic heterocyclic system, has carved a significant niche in medicinal chemistry, serving as a foundational core for a multitude of therapeutic agents. Its unique structural and electronic properties, coupled with its synthetic tractability, have established it as a "privileged" pharmacophore. This guide offers a comprehensive technical exploration of the isoindoline core, delving into its fundamental characteristics, diverse therapeutic applications, and the strategic considerations essential for its effective implementation in drug design.

The Architectural Advantage of the Isoindoline Scaffold

At its essence, the isoindoline structure consists of a benzene ring fused to a five-membered pyrrolidine ring.[1][2] This arrangement confers a rigid, three-dimensional architecture that is highly amenable to functionalization. This structural rigidity allows for the precise spatial orientation of substituents, a critical factor in optimizing interactions with biological targets. The nitrogen atom within the heterocyclic ring introduces a key site for hydrogen bonding and can be readily modified to modulate the molecule's overall physicochemical properties, such as solubility and basicity.

Derivatives of isoindoline have demonstrated a remarkable range of biological activities, including antitumor, anti-inflammatory, and antiviral properties.[1][3][4]

A Versatile Pharmacophore Across Therapeutic Areas

The clinical and preclinical success of isoindoline-based compounds underscores the broad applicability of this pharmacophore. Several approved drugs feature the isoindoline core, treating a spectrum of diseases from cancer to hypertension.[1][2][5]

Immunomodulatory Drugs (IMiDs) in Oncology

Perhaps the most prominent examples of isoindoline-based drugs are the immunomodulatory agents lenalidomide and pomalidomide.[1] These drugs are mainstays in the treatment of multiple myeloma.[1] Their mechanism of action involves binding to the cereblon (CRBN) E3 ubiquitin ligase complex.[6][7][8][9] This binding event alters the substrate specificity of the ligase, leading to the ubiquitination and subsequent proteasomal degradation of specific transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[8][9] The degradation of these proteins is a key event in the anti-myeloma activity of these drugs.[6][9]

Figure 1: Mechanism of action of immunomodulatory drugs (IMiDs).

Expanding Therapeutic Horizons

The utility of the isoindoline core extends far beyond oncology. Researchers have successfully designed and synthesized isoindoline derivatives with a wide range of pharmacological activities:

-

Anti-inflammatory and Analgesic Agents: Novel isoindoline hybrids have been developed as potent COX-2 inhibitors, demonstrating significant anti-inflammatory and analgesic effects.[10][11]

-

Antidepressants: A series of isoindoline derivatives have been investigated as dual 5-HT/NE reuptake inhibitors for the treatment of depression.[12]

-

Antiviral Compounds: The isoindoline framework has been incorporated into molecules exhibiting antiviral activity against several human viruses.[4]

-

Dopamine D4 Receptor Antagonists: Isoindolinyl benzisoxazolpiperidines have been identified as a new class of potent and selective dopamine D4 receptor antagonists.[13]

-

Histone Deacetylase (HDAC) Inhibitors: Novel isoindoline-based hydroxamates have shown potent inhibition of HDAC1 and cellular proliferation in cancer cell lines.[14]

Synthetic Strategies: Building the Isoindoline Core

The synthetic accessibility of the isoindoline scaffold is a key factor driving its widespread use in drug discovery.[15] A variety of synthetic methodologies have been developed to construct this heterocyclic system, allowing for the introduction of diverse substituents.

Established Synthetic Routes

Traditional methods for synthesizing isoindolines often involve the cyclization of appropriately substituted precursors. More recent advancements have focused on developing more efficient and versatile synthetic strategies.

Modern Synthetic Methodologies

Modern organic synthesis has provided a plethora of tools for constructing the isoindoline core. These include:

-

Transition Metal-Catalyzed Reactions: Palladium- and rhodium-catalyzed reactions have emerged as powerful methods for the synthesis of isoindolinones.[15][16]

-

Multicomponent Reactions: One-pot multicomponent reactions offer an efficient way to generate diverse libraries of N-substituted isoindolinone derivatives.[15]

-

Ultrasound-Assisted Synthesis: The use of ultrasonic irradiation can facilitate the synthesis of isoindolin-1-ones, often with high efficiency and yields.[16]

Experimental Protocol: A Representative Synthesis of an Isoindolin-1-one Derivative

This protocol outlines a general procedure for the synthesis of an isoindolin-1-one derivative, a common structural motif in bioactive isoindoline compounds.

Objective: To synthesize a 3-substituted isoindolin-1-one via a one-pot reaction.

Materials:

-

2-Benzoylbenzoic acid

-

Chlorosulfonyl isocyanate (CSI)

-

Appropriate alcohol (e.g., methanol, ethanol)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve 2-benzoylbenzoic acid in DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add chlorosulfonyl isocyanate to the cooled solution.

-

Stir the reaction mixture at 0 °C for the specified time.

-

Add the desired alcohol to the reaction mixture.

-